Patupilone - 152044-54-7

Patupilone

Catalog Number: EVT-278899
CAS Number: 152044-54-7
Molecular Formula: C27H41NO6S
Molecular Weight: 507.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Patupilone, also known as Patupilone (EPO906), is a naturally occurring 16-membered macrolide compound originally isolated from the myxobacterium Sorangium cellulosum. [, ] It belongs to the epothilone family of compounds, which are known for their potent microtubule-stabilizing properties. [] Patupilone has garnered significant attention in scientific research due to its potential as an anti-cancer agent, particularly in cases where resistance to taxanes, another class of microtubule-stabilizing agents, has developed. [, ]

Synthesis Analysis

Patupilone can be obtained through fermentation of the myxobacterium Sorangium cellulosum, specifically strains like ATCC No. PTA 3880 or ATCC No. PTA 3881. [] The process involves collecting resin with adsorbed patupilone, followed by solvent extraction for separation and subsequent crystallization of the desired product. [] Additionally, the synthesis of highly potent patupilone analogs has been achieved through a convergent strategy involving the incorporation of structural motifs such as cyclopropane, methylsulfanylthiazole, and pyridine. []

Optimization of fermentation processes to enhance patupilone production has been investigated using statistical methods like the response surface methodology. [, ] These approaches involve manipulating key variables, including the concentrations of precursors like sodium propionate, L-isoleucine, and L-methionine, to maximize patupilone yield. []

Molecular Structure Analysis

The molecular structure of patupilone consists of a 16-membered macrolactone ring with various substituents, including a thiazole ring and a side chain containing a ketone, a methyl group, and a hydroxyl group. [, ] This complex structure contributes to its specific binding affinity for β-tubulin, leading to its microtubule-stabilizing properties. [, ]

Mechanism of Action

Patupilone exerts its biological effects by binding to β-tubulin, a protein subunit of microtubules, which are essential components of the cytoskeleton. [, , , ] This binding leads to the stabilization of microtubules, preventing their depolymerization and interfering with essential cellular processes like mitosis. [, , , , ] The specific binding site of patupilone on β-tubulin is believed to be different from that of taxanes, contributing to its efficacy against taxane-resistant cancer cells. [, , ]

Patupilone's interference with microtubule dynamics leads to a G2-M cell cycle arrest, ultimately leading to cell death via apoptosis. [, , , , ] Notably, patupilone has also been shown to induce apoptosis in non-small cell lung cancer cells through a cathepsin B-dependent mechanism. []

Physical and Chemical Properties Analysis

Patupilone exhibits high lipophilicity, enabling its efficient penetration across cellular membranes, including the blood-brain barrier. [, ] This characteristic makes it a promising candidate for treating brain malignancies. [] Patupilone's pharmacokinetic profile in rodents includes a rapid distribution to various tissues, including the brain, and a terminal half-life of approximately 6 hours. []

Applications
  • Inhibition of Tumor Cell Proliferation: Patupilone has shown potent inhibitory effects on the growth of various human cancer cell lines, including colon, lung, breast, prostate, ovarian, and medulloblastoma cells, both in vitro and in vivo. [, , , , , , , , , ] It exhibits efficacy against multidrug-resistant cells, particularly those overexpressing P-glycoprotein, making it a promising alternative to taxanes in such cases. [, , ]

  • Radiosensitization: Patupilone acts as a potent radiosensitizer, enhancing the cytotoxic effects of ionizing radiation in various cancer cell lines. [, , , ] This radiosensitizing effect has been observed both in vitro and in vivo, suggesting a potential benefit for combining patupilone with radiation therapy in clinical settings. [, , , ]

  • Antiangiogenic Effects: Patupilone exhibits antiangiogenic properties, inhibiting the formation of new blood vessels. [, , ] This effect is thought to be mediated through direct targeting of endothelial cells or indirectly through interference with the secretion of proangiogenic factors from tumor cells. [, , ]

  • Inhibition of Tumor Cell Invasion: Patupilone has demonstrated the ability to inhibit tumor cell invasion, a key process in cancer metastasis. [, ] This effect is associated with its ability to disrupt the organization of actin-binding proteins, such as α-actinin 4, which are crucial for cell motility. []

  • Treatment of Multiple Myeloma: Patupilone has shown efficacy in inhibiting the growth and survival of multiple myeloma cells, including those resistant to conventional therapies. [] It induces G2-M arrest and apoptosis in multiple myeloma cells and inhibits their proliferation induced by adherence to bone marrow stromal cells. []

  • Inhibition of Neointimal Formation: Patupilone has demonstrated the ability to inhibit neointimal formation, a process involved in vascular disorders like atherosclerosis and restenosis after angioplasty. [] This effect is mediated through the regulation of cell cycle-related proteins in vascular smooth muscle cells. []

Future Directions
  • Optimizing treatment regimens: Further research is needed to determine the optimal dose and schedule of patupilone for various cancer types, both as a single agent and in combination with other therapies like radiation therapy or antiangiogenic agents. [, , , ]

  • Investigating mechanisms of resistance: While patupilone exhibits efficacy against taxane-resistant cells, resistance to patupilone can develop. Further research is necessary to elucidate the mechanisms underlying patupilone resistance and explore strategies to overcome it. [, , ]

  • Exploring new applications: Given its potent biological effects on microtubules, patupilone could be further investigated for its potential in treating other diseases involving aberrant microtubule function, such as neurodegenerative disorders. []

  • Developing novel drug delivery systems: The development of innovative drug delivery systems, such as nanoparticles or liposomes, could improve patupilone's therapeutic efficacy and reduce its toxicity. [, ]

  • Understanding the role of specific β-tubulin isotypes: Further research is needed to understand the role of specific β-tubulin isotypes in the sensitivity and resistance to patupilone, which could help personalize treatment strategies based on individual tumor profiles. []

Paclitaxel

  • Compound Description: Paclitaxel is a diterpenoid compound originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). It is a clinically established microtubule-stabilizing agent (MSA) widely used in the treatment of various cancers, including breast, ovarian, lung, and head and neck cancers. Paclitaxel exerts its anticancer effects by binding to microtubules, promoting their assembly and stabilization, and ultimately leading to cell cycle arrest and apoptosis. [, , , , , , , ]

Docetaxel

  • Compound Description: Docetaxel, a semi-synthetic analog of paclitaxel, is another clinically important MSA used in the treatment of various cancers, including breast, prostate, lung, and gastric cancers. Similar to paclitaxel, docetaxel exerts its cytotoxic effects by binding to microtubules, promoting their polymerization and stabilization, and ultimately leading to cell cycle arrest and apoptosis. [, , , , ]
  • Relevance: Docetaxel and patupilone belong to the same class of microtubule-stabilizing agents, both inducing cell cycle arrest and apoptosis. [, , , , ] Patupilone's activity has been noted in preclinical models and clinical trials in docetaxel-resistant cancer cells, suggesting a potential advantage in overcoming resistance mechanisms associated with docetaxel. [, , , , ]

Vincristine

  • Compound Description: Vincristine is a vinca alkaloid that acts as a microtubule-destabilizing agent. It is used in combination with other chemotherapeutic agents for treating various cancers, including leukemia, lymphoma, and some solid tumors like medulloblastoma. Vincristine binds to tubulin dimers, preventing their assembly into microtubules, and thus disrupting microtubule function, leading to cell cycle arrest and apoptosis. []
  • Relevance: While both target microtubules, vincristine and patupilone have contrasting mechanisms of action. [] Vincristine disrupts microtubule assembly, whereas patupilone stabilizes microtubules. [] Both mechanisms ultimately interfere with cell division and lead to cell death, but the different approaches may offer advantages in specific clinical settings or in overcoming resistance mechanisms. [] Patupilone has shown promise as a potential replacement for vincristine in treating medulloblastoma, particularly due to its potentially reduced neurotoxicity compared to vincristine. []

Pegylated Liposomal Doxorubicin (PLD)

  • Compound Description: PLD is a formulation of doxorubicin, an anthracycline antibiotic with anticancer properties. Doxorubicin intercalates into DNA, interfering with DNA replication and transcription, leading to cell death. Pegylation, the attachment of polyethylene glycol chains to doxorubicin, improves its pharmacokinetic properties, prolonging its half-life and reducing its toxicity. PLD is used in the treatment of various cancers, including ovarian, breast, and multiple myeloma. [, ]
  • Relevance: PLD and patupilone are both used in the treatment of ovarian cancer, particularly in the platinum-resistant setting. [, ] While their mechanisms of action differ (PLD targets DNA, while patupilone targets microtubules), they are both evaluated for their efficacy in this challenging patient population. [, ]

Everolimus

  • Compound Description: Everolimus is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase involved in regulating cell growth, proliferation, and angiogenesis. By inhibiting mTOR, everolimus blocks downstream signaling pathways involved in tumor development and progression. [, ]
  • Relevance: Everolimus and patupilone have been investigated in combination as a potential strategy to overcome resistance to microtubule-stabilizing agents. [, ] Everolimus's ability to inhibit angiogenesis, coupled with patupilone's direct cytotoxic effects on tumor cells, has demonstrated synergistic antitumor activity in preclinical models of resistant lung and colon adenocarcinoma. [, ] This combination therapy holds promise for improving treatment outcomes in patients with cancers resistant to microtubule-stabilizing agents. [, ]

Bevacizumab

  • Compound Description: Bevacizumab is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A), a key regulator of angiogenesis. By binding to VEGF-A, bevacizumab prevents its interaction with its receptors, thereby inhibiting the formation of new blood vessels and depriving tumors of the nutrients and oxygen they need to grow. []
  • Relevance: Similar to everolimus, bevacizumab has been investigated in combination with patupilone as a strategy to overcome resistance to microtubule-stabilizing agents. [] Combining bevacizumab's antiangiogenic effects with patupilone's cytotoxic activity has demonstrated promising results in preclinical models of resistant lung and colon adenocarcinoma. [] This combination approach aims to target both the tumor cells directly and the tumor microenvironment by inhibiting angiogenesis, potentially leading to improved treatment outcomes. []

Ixabepilone

  • Compound Description: Ixabepilone is a synthetic analog of epothilone B (patupilone) that also acts as a microtubule-stabilizing agent. [, ]

Properties

CAS Number

152044-54-7

Product Name

Epothilone B

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

Molecular Formula

C27H41NO6S

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1

InChI Key

QXRSDHAAWVKZLJ-PVYNADRNSA-N

SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

EPO906; EPO-906; EPO 906; EPO 906A; EPO B; (-)-Epothilone B; patupilone.

Canonical SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.